molecular formula C19H12N4 B8716843 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 394220-30-5

3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile

Numéro de catalogue: B8716843
Numéro CAS: 394220-30-5
Poids moléculaire: 296.3 g/mol
Clé InChI: IGBFCOTZWBZBDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of discoidin domain receptor 1 (DDR1), which is a promising target for cancer therapy . The unique structure of this compound allows it to interact specifically with DDR1, making it a valuable candidate for further research and development.

Méthodes De Préparation

The synthesis of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile typically involves multicomponent condensation reactions. One effective method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.

Analyse Des Réactions Chimiques

3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mécanisme D'action

The mechanism of action of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile involves its selective inhibition of DDR1. This compound binds to the active site of DDR1, preventing its activation and subsequent signaling pathways that promote cancer cell growth and metastasis . The molecular targets include the kinase domain of DDR1, and the pathways involved are primarily related to cell adhesion and migration.

Comparaison Avec Des Composés Similaires

3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile lies in its high selectivity for DDR1 and its potential as a cancer therapeutic agent .

Propriétés

Numéro CAS

394220-30-5

Formule moléculaire

C19H12N4

Poids moléculaire

296.3 g/mol

Nom IUPAC

2-(3-imidazo[1,2-a]pyrazin-3-ylphenyl)benzonitrile

InChI

InChI=1S/C19H12N4/c20-11-16-4-1-2-7-17(16)14-5-3-6-15(10-14)18-12-22-19-13-21-8-9-23(18)19/h1-10,12-13H

Clé InChI

IGBFCOTZWBZBDL-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C3=CN=C4N3C=CN=C4

Origine du produit

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromoimidazo[1,2-α]pyrazine (150 mg, 0.76 mmol), potassium phosphate (321 mg, 1.51 mmol) and 3′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)biphenyl-2-carbonitrile (3 ml of a 0.5M solution in N,N-dimethylacetamide) were degassed with N2 for 15 min. Tetrakis(triphenylphosphine)palladium(0) (44 mg, 0.04 mmol) was added and the mixture heated at 80° C. for 18 h. The reaction was allowed to cool to room temperature, diluted with water (20 ml) and saturated sodium hydrogencarbonate solution (20 ml) then extracted with ethyl acetate (2×75 ml). The combined organic fractions were washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give a black oil. The oil was purified by silica gel chromatography eluting with dichloromethane and 1% 0.88 ammonia on a gradient of methanol (1-2%). The solid obtained was triturated with diethyl ether which gave 3′-(imidazo[1,2-α]pyrazin-3-yl)biphenyl-2-carbonitrile (83 mg, 37%) as a white powder: δH (400 MHz, CDCl3) 7.52 (1H, td, J 8 and 1), 7.58 (1H, dd, J 8 and 1), 7.61-7.74 (4H, m), 7.80-7.85 (2H, m), 7.94-7.97 (2H, m), 8.55 (1H, d), 9.18 (1H, s).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
321 mg
Type
reactant
Reaction Step One
Name
3′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)biphenyl-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
44 mg
Type
catalyst
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.